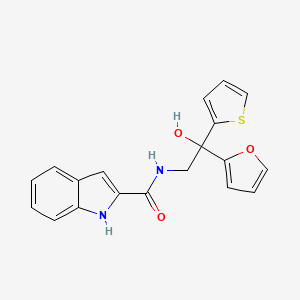

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring:

- A 1H-indole-2-carboxamide core, which is a privileged scaffold in medicinal chemistry due to its bioactivity.

- A 2-hydroxyethyl linker substituted with furan-2-yl and thiophen-2-yl groups.

Its design combines elements from antimicrobial, anticancer, and anti-inflammatory analogs, as discussed below.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-18(15-11-13-5-1-2-6-14(13)21-15)20-12-19(23,16-7-3-9-24-16)17-8-4-10-25-17/h1-11,21,23H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTISHNXQUPBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₅H₁₃N₁O₃S₂

Molecular Weight: 319.4 g/mol

CAS Number: 2034332-84-6

The compound features a furan ring, a thiophene ring, and an indole core, which contribute to its diverse biological properties. The presence of hydroxyl and carboxamide functional groups enhances its solubility and reactivity, making it suitable for various chemical reactions.

Antioxidant Activity

Research indicates that compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Studies suggest that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating autoimmune diseases .

Neuroprotective Properties

The indole structure is often associated with neuroprotective effects. Compounds in this class have shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Heterocyclic Diversity: The target compound uniquely combines furan, thiophene, and indole moieties, whereas analogs like those in and prioritize thiophene with nitro or thiazolidinone groups.

- Synthetic Strategies : and highlight the use of acid-catalyzed condensations (SSA) and acyl chloride couplings , respectively. The target compound may employ similar methodologies for amide bond formation.

Key Findings:

- Antimicrobial Potential: The target compound’s thiophene and indole moieties align with ’s antimicrobial carboxamides, but its hydroxy group may mitigate cytotoxicity seen in nitro-substituted analogs.

- Anticancer Applications : Bis-indole derivatives in show activity via aryl methylene bridges , suggesting that the target compound’s hydroxyethyl linker could offer conformational flexibility for receptor binding.

- Crystal Packing and Interactions: notes weak C–H⋯O/S interactions in thiophene carboxamides, which stabilize crystal structures. The target compound’s hydroxy group may facilitate stronger hydrogen bonding in biological systems .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of furan-2-yl and thiophen-2-yl precursors with a hydroxyethylamine intermediate.

- Step 2 : Coupling with 1H-indole-2-carboxylic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–5°C to 25–30°C) .

- Purification : Column chromatography or recrystallization using hexane:ethyl acetate (9:3 v/v) .

Q. How is the compound characterized post-synthesis?

Q. What purification techniques are critical for isolating high-purity batches?

- Thin-layer chromatography (TLC) : Monitors reaction progress using hexane:ethyl acetate.

- Acid-base washes : Removes unreacted starting materials (e.g., 10% NaHCO₃ for acidic impurities).

- Drying agents : Anhydrous Na₂SO₄ ensures solvent-free isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalyst screening : TBTU vs. HATU for improved yields (85–92% vs. 78–85%).

- Temperature control : Slow addition of reagents at 0–5°C reduces epimerization .

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-response assays : IC₅₀ values for cytotoxicity (e.g., 12.5 µM vs. 25 µM in MCF-7 cells) require replication across ≥3 independent trials.

- Target validation : siRNA knockdown or CRISPR-Cas9 editing confirms specificity for hypothesized receptors (e.g., EGFR or 5-HT₃) .

Q. How is stereochemical purity assessed given the hydroxyl group’s chiral center?

Q. What computational tools predict binding modes with biological targets?

- Molecular docking : AutoDock Vina simulates interactions with kinase domains (e.g., binding energy ≤ -8.5 kcal/mol).

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .

Methodological Recommendations

- Contradiction analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Scale-up challenges : Replace batch reactors with continuous flow systems to improve reproducibility .

- SAR studies : Modify the thiophen-2-yl group to pyridinyl analogs for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.